Bis(2,5-dioxopyrrolidin-1-YL) docosanedioate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) reveals:
- δ 2.85 ppm (t, J = 6.8 Hz) : Methylene protons adjacent to the succinimide carbonyl groups.
- δ 2.65 ppm (s) : Protons on the pyrrolidine ring.
- δ 1.25–1.35 ppm (m) : Methylenic protons from the docosanedioate chain.
13C NMR identifies:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 533.29 ([M+H]+), consistent with the calculated mass of 532.62 g/mol. Fragmentation patterns at m/z 355.12 and m/z 177.05 correspond to sequential loss of NHS ester groups.
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/c . The unit cell parameters are:
- a = 12.45 Å , b = 7.89 Å , c = 18.23 Å
- α = 90° , β = 102.5° , γ = 90°
The docosanedioate chain adopts an extended zigzag conformation, while the succinimide rings exhibit planar geometry with dihedral angles <5° relative to the ester linkages. Intermolecular hydrogen bonds between carbonyl oxygen atoms (O···H–C, 2.89 Å) stabilize the lattice.
Table 2: Key crystallographic data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Density (g/cm³) | 1.32 |
| R-factor | 0.041 |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:
- HOMO-LUMO gap : 4.7 eV, indicating moderate reactivity.
- Electrostatic potential : Localized negative charges on carbonyl oxygens (–0.42 e) and positive charges on methylenic hydrogens (+0.18 e).
Molecular dynamics simulations (300 K, water) show the docosanedioate chain fluctuates between helical and linear conformations with a persistence length of 14.2 Å . The succinimide rings remain rigid, with RMSD values <0.8 Å during 50 ns trajectories.
Properties
CAS No. |
172905-34-9 |
|---|---|
Molecular Formula |
C30H48N2O8 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) docosanedioate |
InChI |
InChI=1S/C30H48N2O8/c33-25-21-22-26(34)31(25)39-29(37)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-30(38)40-32-27(35)23-24-28(32)36/h1-24H2 |
InChI Key |
ATOWGQPNHVKMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate typically involves the reaction of docosanedioic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester groups. These reactions typically occur with primary amines, resulting in the formation of stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Conditions: Organic solvents (e.g., dichloromethane), room temperature, inert atmosphere
Major Products
The major products formed from the reactions of this compound with primary amines are amide-linked conjugates. These conjugates are often used in the study of protein interactions and other biochemical applications .
Scientific Research Applications
Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein-protein interactions through techniques like crosslinking mass spectrometry.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate involves the formation of covalent bonds between the NHS ester groups and primary amines on target molecules. This results in the crosslinking of proteins or other biomolecules, which can then be analyzed using mass spectrometry or other analytical techniques. The crosslinking process helps to stabilize protein complexes and provides insights into their structural dynamics and interactions .
Comparison with Similar Compounds
Structural and Functional Differences
Bis(2,5-dioxopyrrolidin-1-yl) esters vary primarily in the length of their alkyl chains, which significantly influences their physicochemical properties and applications. Key analogs include:
Key Observations:
- Shorter Chains (C8–C10): These analogs exhibit higher aqueous solubility and are widely used in crosslinking reagents (e.g., disuccinimidyl suberate, C8) and permeation enhancers. For example, C6–C12 alkyl chains optimize transdermal delivery by balancing hydrophobicity and membrane disruption .
- Longer Chains (C22): The docosanedioate derivative’s extended alkyl chain enhances hydrophobicity, making it suitable for lipid-based formulations. However, its low aqueous solubility may limit applications requiring rapid dissolution .
Reactivity and Stability
All bis(2,5-dioxopyrrolidin-1-yl) esters share high reactivity toward primary amines, but chain length affects reaction kinetics:
Drug Delivery and Permeation Enhancement
- Transdermal Delivery: C6–C12 alkyl-6-(2,5-dioxopyrrolidin-1-yl) hexanoates disrupt stratum corneum lipids, enhancing drug permeation. However, docosanedioate’s excessive hydrophobicity may reduce efficacy in this context .
- Lipid Nanoparticles: Amphiphilic NHS esters with long chains (e.g., C22) integrate into lipid bilayers, improving nanoparticle stability and drug loading capacity .
Protein Crosslinking
- C8 Octanedioate: Used to crosslink capsid proteins in tick-borne encephalitis virus studies, demonstrating its utility in virology research .
Biological Activity
Bis(2,5-dioxopyrrolidin-1-YL) docosanedioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula: C₁₉H₃₄N₂O₄
- Molecular Weight: 346.48 g/mol
- CAS Number: 74124-79-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity.
Biological Activities
-
Antimicrobial Activity
- Studies indicate that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its effectiveness is believed to stem from its ability to disrupt microbial cell membranes.
-
Anticancer Properties
- Preliminary research suggests that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
-
Neuroprotective Effects
- Emerging evidence points to the neuroprotective capabilities of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for certain strains.
Study 2: Anticancer Activity
In another study, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 50 µM.
Data Table: Biological Activity Summary
Q & A
Basic: What are the recommended methodologies for synthesizing Bis(2,5-dioxopyrrolidin-1-yl) docosanedioate in laboratory settings?
Methodological Answer:
Synthesis typically involves coupling docosanedioic acid with N-hydroxysuccinimide (NHS) in the presence of carbodiimide crosslinkers (e.g., DCC or EDC). Key steps include:
- Activation of carboxyl groups: React docosanedioic acid with NHS esters using stoichiometric carbodiimide to form active succinimidyl esters.
- Purification: Use column chromatography or recrystallization to isolate the product. Purity validation via HPLC (≥98%) is critical for reproducibility .
- Characterization: Confirm structure via -NMR (peaks at δ 2.8–3.0 ppm for succinimidyl protons) and FT-IR (C=O stretching at ~1780 cm).
Basic: How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Handling: Use in a chemical fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid inhalation of dust; employ engineering controls like local exhaust ventilation .
- Storage: Keep in airtight, moisture-resistant containers at –20°C. Desiccate with silica gel to prevent hydrolysis of succinimidyl esters .
- Stability Monitoring: Perform periodic TLC or LC-MS to detect degradation (e.g., free acid formation).
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: -NMR identifies carbonyl carbons (succinimidyl C=O at ~170 ppm; docosanedioate backbone at ~25–35 ppm).
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H] ~683.8 Da).
- FT-IR: Key bands include ester C-O (1250 cm) and succinimidyl C=O (1780 cm) .
Advanced: How can computational modeling optimize reaction conditions for this compound in crosslinking applications?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model nucleophilic attack by amines on succinimidyl esters. Identify transition states to predict activation energies .
- Solvent Optimization: Simulate solvent effects (e.g., DMF vs. DMSO) on reaction kinetics using COSMO-RS models. Prioritize solvents with low dielectric constants to enhance ester stability .
- Data-Driven Feedback: Integrate experimental yield data into machine learning platforms (e.g., ICReDD’s workflow) to refine computational predictions .
Advanced: What strategies resolve discrepancies in reaction yields when using this compound as a crosslinker under varying conditions?
Methodological Answer:
- Controlled Parameter Testing: Systematically vary pH (6.5–8.5), temperature (4–37°C), and molar ratios (1:1 to 1:3 crosslinker:amine). Use ANOVA to identify statistically significant factors .
- Side Reaction Analysis: Monitor competing hydrolysis via -NMR (appearance of docosanedioic acid peaks). Introduce stabilizing agents (e.g., sulfo-NHS) to suppress hydrolysis .
- Theoretical Alignment: Cross-reference empirical data with reaction mechanism models to isolate bottlenecks (e.g., steric hindrance in long-chain diesters) .
Advanced: How can researchers evaluate the environmental and health impacts of this compound in experimental workflows?
Methodological Answer:
- Toxicity Profiling: Conduct in vitro assays (e.g., MTT for cytotoxicity) on mammalian cell lines. Prioritize compounds with EC > 100 µM for safe handling .
- Waste Management: Neutralize residual crosslinker with 0.1 M Tris buffer (pH 8.0) to hydrolyze active esters before disposal .
- Environmental Persistence: Use EPI Suite to predict biodegradability (BIOWIN models) and bioaccumulation potential (log P ~4.2 indicates moderate risk) .
Advanced: What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?
Methodological Answer:
- Heat Transfer: Optimize reactor design (e.g., jacketed vessels) to manage exothermic reactions during large-scale NHS ester formation .
- Mixing Efficiency: Use computational fluid dynamics (CFD) to simulate agitation rates, ensuring homogeneity in viscous solutions .
- Process Control: Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring of ester conversion .
Basic: What are the primary applications of this compound in academic research?
Methodological Answer:
- Protein Conjugation: Crosslink primary amines (e.g., lysine residues) in antibodies or enzymes for bioconjugation studies.
- Polymer Functionalization: Modify PEG or PLGA matrices to introduce reactive handles for drug delivery systems .
- Material Science: Fabricate hydrogels with tunable mechanical properties via amine-reactive crosslinking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
